molecular formula C16H29N3 B11746943 [(1-cyclopentyl-1H-pyrazol-4-yl)methyl](heptyl)amine

[(1-cyclopentyl-1H-pyrazol-4-yl)methyl](heptyl)amine

Cat. No.: B11746943
M. Wt: 263.42 g/mol
InChI Key: RJWBALDAIWSNGE-UHFFFAOYSA-N
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Description

(1-cyclopentyl-1H-pyrazol-4-yl)methylamine is a complex organic compound characterized by its unique structure, which includes a cyclopentyl group attached to a pyrazole ring, further linked to a heptyl amine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-cyclopentyl-1H-pyrazol-4-yl)methylamine typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole ring, followed by the introduction of the cyclopentyl group through a cyclization reaction. The final step involves the attachment of the heptyl amine chain via nucleophilic substitution or reductive amination.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(1-cyclopentyl-1H-pyrazol-4-yl)methylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert it into amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or alkyl halides (R-X) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce primary or secondary amines.

Scientific Research Applications

(1-cyclopentyl-1H-pyrazol-4-yl)methylamine has several applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in targeting specific enzymes or receptors.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1-cyclopentyl-1H-pyrazol-4-yl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • (1-cyclopentyl-1H-pyrazol-4-yl)methylamine
  • (1-cyclopentyl-1H-pyrazol-4-yl)methylamine
  • (1-cyclopentyl-1H-pyrazol-4-yl)methylamine

Uniqueness

(1-cyclopentyl-1H-pyrazol-4-yl)methylamine stands out due to its longer heptyl chain, which may confer unique physicochemical properties and biological activities compared to its shorter-chain analogs.

Properties

Molecular Formula

C16H29N3

Molecular Weight

263.42 g/mol

IUPAC Name

N-[(1-cyclopentylpyrazol-4-yl)methyl]heptan-1-amine

InChI

InChI=1S/C16H29N3/c1-2-3-4-5-8-11-17-12-15-13-18-19(14-15)16-9-6-7-10-16/h13-14,16-17H,2-12H2,1H3

InChI Key

RJWBALDAIWSNGE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCNCC1=CN(N=C1)C2CCCC2

Origin of Product

United States

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